1,2-Bis[4-(2-hydroxyethoxy)phenyl]-1,1,2,2-tetrafluoroethane
Overview
Description
1,2-Bis[4-(2-hydroxyethoxy)phenyl]-1,1,2,2-tetrafluoroethane is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of two hydroxyethoxyphenyl groups attached to a tetrafluoroethane backbone, making it a versatile molecule in both organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[4-(2-hydroxyethoxy)phenyl]-1,1,2,2-tetrafluoroethane typically involves the reaction of 4-(2-hydroxyethoxy)phenol with tetrafluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[4-(2-hydroxyethoxy)phenyl]-1,1,2,2-tetrafluoroethane undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives, depending on the reagents used.
Scientific Research Applications
1,2-Bis[4-(2-hydroxyethoxy)phenyl]-1,1,2,2-tetrafluoroethane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Bis[4-(2-hydroxyethoxy)phenyl]-1,1,2,2-tetrafluoroethane involves its interaction with specific molecular targets and pathways. The hydroxyethoxy groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tetrafluoroethane backbone provides stability and resistance to degradation, making it an effective component in various applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis[4-(2-hydroxyethoxy)phenyl]ethane: Similar structure but lacks the tetrafluoroethane backbone, resulting in different chemical properties.
1,2-Bis[4-(2-hydroxyethoxy)phenyl]propane: Contains a propane backbone instead of tetrafluoroethane, leading to variations in reactivity and stability.
1,2-Bis[4-(2-hydroxyethoxy)phenyl]butane: Features a butane backbone, which affects its physical and chemical characteristics.
Uniqueness
1,2-Bis[4-(2-hydroxyethoxy)phenyl]-1,1,2,2-tetrafluoroethane is unique due to its tetrafluoroethane backbone, which imparts exceptional stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring long-term stability and durability.
Properties
IUPAC Name |
2-[4-[1,1,2,2-tetrafluoro-2-[4-(2-hydroxyethoxy)phenyl]ethyl]phenoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4O4/c19-17(20,13-1-5-15(6-2-13)25-11-9-23)18(21,22)14-3-7-16(8-4-14)26-12-10-24/h1-8,23-24H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCCPVXUUASJNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)OCCO)(F)F)(F)F)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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